4-methyl-2-(2-methylphenyl)pentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

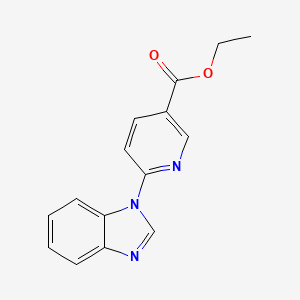

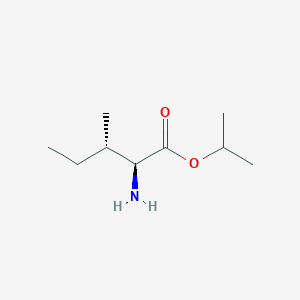

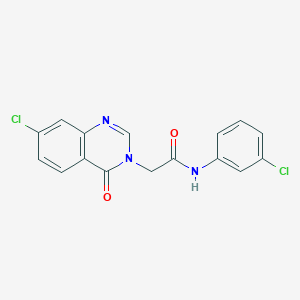

“4-methyl-2-(2-methylphenyl)pentanoic acid” is a chemical compound with the linear formula C12H16O2 . It has a molecular weight of 192.26 . It is a carboxylic acid with five carbons and a methyl substitution at the fourth carbon .

Molecular Structure Analysis

The molecular structure of “4-methyl-2-(2-methylphenyl)pentanoic acid” is represented by the linear formula C12H16O2 . This indicates that the molecule is composed of 12 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms .Wissenschaftliche Forschungsanwendungen

Electrochemical Applications

One study explores the electrochemical properties and pseudocapacitance performance of conductive polymer electroactive films fabricated using derivatives of isoleucine, including 3‑methyl 2‑[(4‑methylbenzoyl) amino] pentanoic acid. These films showed improved performances in specific capacitance, retention capacity, and cycle stability, making them suitable for application in energy storage materials (E. Kowsari et al., 2018).

Organic Synthesis and Chemistry

Another segment of research focuses on the Friedel—Crafts Reaction , where 2-Methyl-4-phenylpentanedioic acid, a related compound, was synthesized. This study highlights its potential as a precursor in the synthesis of various complex organic molecules (R. Natekar & S. D. Samant, 2010).

Polymer Science

In polymer science, derivatives of 4,4′-bis(4-hydroxyphenyl) pentanoic acid were used to initiate the ring-opening polymerization of e-caprolactone and atom transfer radical polymerization of methyl methacrylate. This resulted in well-defined α-aldehyde, α′-allyloxy heterobifunctionalized polymers, demonstrating the compound's versatility in creating functionalized polymers for various applications (P. Sane et al., 2013).

Anticancer Drug Development

Research into amino acetate functionalized Schiff base organotin(IV) complexes derived from related compounds showed promising in vitro cytotoxicity against various human tumor cell lines. These findings suggest potential applications in developing new anticancer drugs (T. S. Basu Baul et al., 2009).

Biofuel Production

Levulinic acid, or 4-oxopentanoic acid, is recognized as a promising platform chemical for producing biofuels and chemicals. Its dual functional groups enable its use as a starting material to synthesize important chemicals, including pentanoic acid, which finds applications as flavoring agents, solvents, and monomers. This research underscores the role of similar compounds in sustainable energy solutions (T. J. Malu et al., 2020).

Imaging Applications

A study on radiopaque compounds for X-ray imaging applications synthesized a compound closely related to 4-methyl-2-(2-methylphenyl)pentanoic acid, showcasing potential in clinical imaging scenarios due to its substantial radiopacity and non-cytotoxicity to fibroblast cells (G. Gopan et al., 2021).

Eigenschaften

IUPAC Name |

4-methyl-2-(2-methylphenyl)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-9(2)8-12(13(14)15)11-7-5-4-6-10(11)3/h4-7,9,12H,8H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPEQSOBXRLFAKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CC(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-Acetylphenyl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6613861.png)

![N-[2-(1-cyclohexenyl)ethyl]acetamide](/img/structure/B6613920.png)